5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 3-ethyl-1-methylpyrazole moiety and a carboxylic acid group at the 3-position. The 1,2,4-oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal chemistry and agrochemical design .
Properties
Molecular Formula |
C9H10N4O3 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(5-ethyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O3/c1-3-5-4-6(13(2)11-5)8-10-7(9(14)15)12-16-8/h4H,3H2,1-2H3,(H,14,15) |
InChI Key |
KLHQQMAACARYET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C2=NC(=NO2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the pyrazole derivative with nitrile oxide, which is generated in situ from the corresponding hydroximoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations
Heterocyclic Core Differences :
- The 1,2,4-oxadiazole core (target compound and ) is more electron-deficient than the 1,2-oxazole (isoxazole) in . This property enhances oxadiazole’s resistance to enzymatic degradation and suitability for targeting electron-rich enzyme active sites .
- 1,2-Oxazole () may exhibit reduced thermal stability compared to oxadiazoles due to fewer electronegative atoms in the ring .
Substituent Positioning: The target compound’s pyrazole is attached at the 5-position of the oxadiazole, whereas ’s pyrazole is at the 4-position of the isoxazole. ’s compound features a dichloropyrrole-carboxamido-phenyl substituent, which significantly increases molecular weight and hydrophobicity, likely enhancing DNA gyrase binding but reducing aqueous solubility .
Functional Group Impact: Carboxylic Acid (target compound, ): Enhances hydrogen-bonding capacity and solubility in polar solvents. The target compound’s acid group may improve interactions with charged residues in enzymes.
Biological Activity :
- The dichloropyrrole derivative () demonstrates potent DNA gyrase inhibition (IC₅₀ = 1.2 µM), suggesting that bulky, electronegative substituents on the oxadiazole’s 5-position enhance enzyme targeting . The target compound’s pyrazolyl group may offer a balance between steric bulk and solubility, though activity data is needed for confirmation.
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